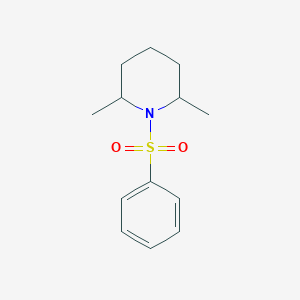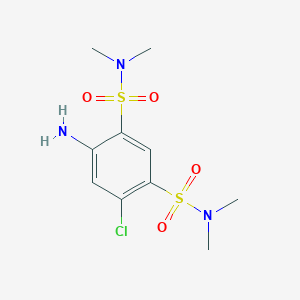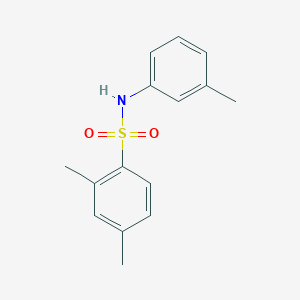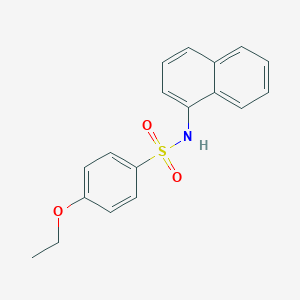
Methyl(2-thienylmethylene)azaneoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl(2-thienylmethylene)azaneoxide, also known as MTAO, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a member of the aziridine family and has a unique structure that makes it an attractive candidate for further study.
Mecanismo De Acción
The mechanism of action of Methyl(2-thienylmethylene)azaneoxide is not fully understood, but studies have suggested that it may act as a DNA-damaging agent. Methyl(2-thienylmethylene)azaneoxide has been shown to induce DNA damage in cancer cells, leading to cell death. Additionally, Methyl(2-thienylmethylene)azaneoxide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication. This inhibition may contribute to the observed DNA damage and cell death.
Biochemical and Physiological Effects:
Methyl(2-thienylmethylene)azaneoxide has been shown to have various biochemical and physiological effects. In cancer cells, Methyl(2-thienylmethylene)azaneoxide has been shown to induce apoptosis, inhibit cell proliferation, and cause DNA damage. In healthy cells, Methyl(2-thienylmethylene)azaneoxide has been shown to have low toxicity and does not induce significant cell death. However, further studies are needed to fully understand the effects of Methyl(2-thienylmethylene)azaneoxide on healthy cells and its potential toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Methyl(2-thienylmethylene)azaneoxide is its unique structure, which allows for the formation of complex molecules with specific properties. Additionally, Methyl(2-thienylmethylene)azaneoxide has been shown to have low toxicity in healthy cells, making it a promising candidate for further development as an anticancer agent. However, one of the limitations of Methyl(2-thienylmethylene)azaneoxide is its limited solubility in water, which can make it difficult to work with in certain experiments. Additionally, further studies are needed to fully understand the potential toxicity of Methyl(2-thienylmethylene)azaneoxide and its effects on healthy cells.
Direcciones Futuras
There are several future directions for research on Methyl(2-thienylmethylene)azaneoxide. One area of focus could be the development of Methyl(2-thienylmethylene)azaneoxide-based anticancer agents. Further studies are needed to fully understand the mechanism of action of Methyl(2-thienylmethylene)azaneoxide and its potential as a cancer treatment. Additionally, further studies are needed to explore the potential applications of Methyl(2-thienylmethylene)azaneoxide in material science and organic synthesis. Finally, studies are needed to explore the potential toxicity of Methyl(2-thienylmethylene)azaneoxide and its effects on healthy cells, which could inform the development of safer and more effective Methyl(2-thienylmethylene)azaneoxide-based compounds.
Conclusion:
Methyl(2-thienylmethylene)azaneoxide is a unique chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its unique structure and low toxicity make it an attractive candidate for further study. The synthesis method of Methyl(2-thienylmethylene)azaneoxide has been optimized to produce high yields, and its scientific research applications have been explored extensively. Further studies are needed to fully understand the mechanism of action of Methyl(2-thienylmethylene)azaneoxide, its potential toxicity, and its applications in various fields.
Métodos De Síntesis
The synthesis of Methyl(2-thienylmethylene)azaneoxide involves the reaction of 2-thiophenecarboxaldehyde with methylaziridine in the presence of a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of Methyl(2-thienylmethylene)azaneoxide. This method has been optimized to produce high yields of Methyl(2-thienylmethylene)azaneoxide and has been used in various studies to obtain the compound for further research.
Aplicaciones Científicas De Investigación
Methyl(2-thienylmethylene)azaneoxide has been studied extensively for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, Methyl(2-thienylmethylene)azaneoxide has been investigated for its ability to inhibit the growth of cancer cells. Studies have shown that Methyl(2-thienylmethylene)azaneoxide can induce apoptosis in cancer cells, making it a promising candidate for further development as an anticancer agent. In organic synthesis, Methyl(2-thienylmethylene)azaneoxide has been used as a building block for the synthesis of various compounds. Its unique structure allows for the formation of complex molecules with specific properties. In material science, Methyl(2-thienylmethylene)azaneoxide has been used to create thin films with unique optical and electrical properties.
Propiedades
Fórmula molecular |
C6H7NOS |
|---|---|
Peso molecular |
141.19 g/mol |
Nombre IUPAC |
N-methyl-1-thiophen-2-ylmethanimine oxide |
InChI |
InChI=1S/C6H7NOS/c1-7(8)5-6-3-2-4-9-6/h2-5H,1H3/b7-5- |
Clave InChI |
MMSMKZBPIYNXKA-ALCCZGGFSA-N |
SMILES isomérico |
C/[N+](=C/C1=CC=CS1)/[O-] |
SMILES |
C[N+](=CC1=CC=CS1)[O-] |
SMILES canónico |
C[N+](=CC1=CC=CS1)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-bromo-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B281724.png)
![Ethyl 7-bromo-5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281725.png)
![Ethyl 5-{acetyl[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281728.png)


![N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-ethylbenzenesulfonamide](/img/structure/B281736.png)
![4-bromo-N-(7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281737.png)
![Ethyl 2-phenyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281738.png)
![Ethyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281739.png)
![4-[(Phenoxycarbonyl)(phenylsulfonyl)amino]phenyl phenyl carbonate](/img/structure/B281740.png)

![N-[(4-ethoxyphenyl)sulfonyl]-3-phenyl-beta-alanine](/img/structure/B281744.png)
![3-{[(2,4-Dimethylphenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B281746.png)
